molecular formula C16H14N2O2S B2717472 2-[(3,5-Dimethylphenyl)sulfonyl]quinoxaline CAS No. 338394-67-5

2-[(3,5-Dimethylphenyl)sulfonyl]quinoxaline

Cat. No.: B2717472
CAS No.: 338394-67-5
M. Wt: 298.36
InChI Key: LLFJKMJCYIKABQ-UHFFFAOYSA-N
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Description

“2-[(3,5-Dimethylphenyl)sulfonyl]quinoxaline” is a chemical compound with the molecular formula C16H14N2O2S . Its average mass is 298.360 Da and its monoisotopic mass is 298.077606 Da .


Synthesis Analysis

Quinoxaline, the core structure of this compound, is a nitrogen-containing heterocyclic compound that can be synthesized by adopting green chemistry principles . The synthesis of quinoxaline derivatives has been a subject of extensive research due to their wide range of physicochemical and biological activities .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a quinoxaline core, which is a bicyclic compound containing two nitrogen atoms, and a sulfonyl group attached to a 3,5-dimethylphenyl group .


Chemical Reactions Analysis

Quinoxaline derivatives have been utilized for the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and organic sensitizers for solar cell applications and polymeric optoelectronic materials . The reactivity of quinoxaline derivatives is a subject of ongoing research.

Scientific Research Applications

Organic Synthesis Methodologies

Research has highlighted the utility of dimethyl sulfoxide and related methodologies in the synthesis of quinoxaline derivatives. For instance, an efficient, green method for synthesizing N-heterocycle-fused quinoxalines, including pyrrolo[1,2-a]quinoxalines and indolo[1,2-a]quinoxalines, has been reported. This approach employs dimethyl sulfoxide as both a reactant and solvent, yielding a wide range of products with moderate to excellent yields (Xie et al., 2017). Additionally, the development of novel quinoxaline sulfonamides with antibacterial activity was achieved through a catalyst-free reaction in ethanol, showcasing the compound's potential in synthesizing bioactive molecules (Alavi et al., 2017).

Anticancer Approaches

Quinoxaline derivatives, including those with sulfonyl groups, have been explored for their anticancer properties. A study focusing on the anticancer effects of quinoline core derivatives against liver cancer cells highlighted the potential of these compounds in developing anticancer agents. Specifically, certain compounds exhibited significant cytotoxic effects towards Hep3B liver cancer cells, suggesting their role as lead structures for NF-κB inhibitors in hepatocellular carcinoma treatment (Chung et al., 2018).

Development of Novel Materials

The synthesis and characterization of hyperbranched polymers containing alternating quinoxaline and benzoxazole repeat units demonstrate the application of quinoxaline derivatives in material science. Such polymers exhibit unique properties, including non-linear solution viscosity behavior, indicating their potential in various industrial applications (Baek et al., 2006).

Future Directions

The future directions for “2-[(3,5-Dimethylphenyl)sulfonyl]quinoxaline” and other quinoxaline derivatives could involve further exploration of their synthesis, reactivity, and potential applications in various fields, including pharmaceuticals and materials science .

Properties

IUPAC Name

2-(3,5-dimethylphenyl)sulfonylquinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2S/c1-11-7-12(2)9-13(8-11)21(19,20)16-10-17-14-5-3-4-6-15(14)18-16/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLFJKMJCYIKABQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)S(=O)(=O)C2=NC3=CC=CC=C3N=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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